molecular formula C8H5BrClNO B15131953 6-Bromo-4-chloro-2-methyl-benzooxazole CAS No. 1426320-94-6

6-Bromo-4-chloro-2-methyl-benzooxazole

Cat. No.: B15131953
CAS No.: 1426320-94-6
M. Wt: 246.49 g/mol
InChI Key: LNGSJFCJBPIRPR-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methyl-benzooxazole is a heterocyclic compound with the molecular formula C8H5BrClNO. It is a derivative of benzooxazole, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-methyl-benzooxazole typically involves the bromination and chlorination of 2-methyl-benzooxazole. One common method includes the reaction of 2-methyl-benzooxazole with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-2-methyl-benzooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

6-Bromo-4-chloro-2-methyl-benzooxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-methyl-benzooxazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

  • 6-Bromo-2-methyl-benzooxazole
  • 4-Chloro-2-methyl-benzooxazole
  • 6-Bromo-4-chloro-benzooxazole

Comparison: 6-Bromo-4-chloro-2-methyl-benzooxazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1426320-94-6

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-4-chloro-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3

InChI Key

LNGSJFCJBPIRPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2Cl)Br

Origin of Product

United States

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